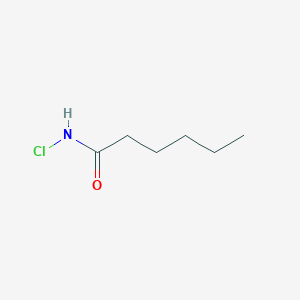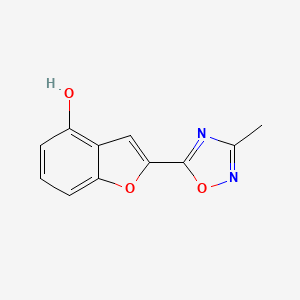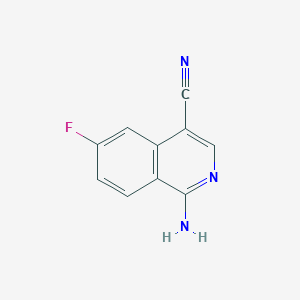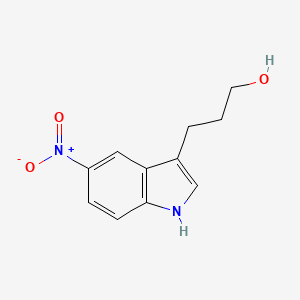
methyl 3-chloro-2-hydroxy-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-chloro-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of salicylic acid, where the hydroxyl group is substituted with a nitro group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 3-chloro-2-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In an industrial setting, the production of methyl 3-chloro-5-nitrosalicylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-chloro-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-amino-5-nitrosalicylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 3-chloro-2-hydroxy-5-nitrobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-chloro-5-nitrosalicylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitrosalicylate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chloro-5-methylsalicylate: Contains a methyl group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities .
Propriétés
Formule moléculaire |
C8H6ClNO5 |
|---|---|
Poids moléculaire |
231.59 g/mol |
Nom IUPAC |
methyl 3-chloro-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,1H3 |
Clé InChI |
DCDLQSPXADOKBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine](/img/structure/B8363959.png)
![3-Oxo-bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B8363964.png)





